molecular formula C16H14BrNO3 B2650473 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone CAS No. 720667-79-8

1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone

Cat. No.: B2650473
CAS No.: 720667-79-8
M. Wt: 348.196
InChI Key: CXDNOLKOYOVSSH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.196. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Somsák, Bajza, and Batta (1990) discussed the reaction of acetylated 1-bromo-D-glycosyl cyanides with zinc dust, leading to the formation of acetylated 1-cyanoglycals (Somsák, Bajza, & Batta, 1990).
    • Venkatesh, Bodke, and Biradar (2010) developed a synthesis protocol for derivatives related to 1-(1-benzofuran-2-yl)-2-bromoethanone, showcasing its utility as a key intermediate (Venkatesh, Bodke, & Biradar, 2010).
  • Pharmaceutical Applications :

    • A study by Noolvi et al. (2014) investigated the synthesis, antimicrobial, and cytotoxic activity of novel derivatives of 1H-benzimidazole, which is structurally related to 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone (Noolvi et al., 2014).
  • Material Science and Organic Synthesis :

    • Fink et al. (1997) described the synthesis of new compounds through palladium-catalyzed cross-coupling reactions, demonstrating the relevance of such processes in materials science (Fink et al., 1997).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDNOLKOYOVSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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